molecular formula C9H15N3O3 B13569385 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1h,3h)-dione

5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B13569385
M. Wt: 213.23 g/mol
InChI Key: XNGSYVRGIGOWAK-UHFFFAOYSA-N
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Description

5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features an amino group at the 5-position, a hydroxybutyl group at the 3-position, and a methyl group at the 1-position of the pyrimidine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The amino and hydroxybutyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The amino and hydroxybutyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the hydroxybutyl group, which may affect its biological activity.

    3-(4-Hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, which may influence its reactivity and interactions.

Uniqueness

5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the amino and hydroxybutyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

5-amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O3/c1-11-6-7(10)8(14)12(9(11)15)4-2-3-5-13/h6,13H,2-5,10H2,1H3

InChI Key

XNGSYVRGIGOWAK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)CCCCO)N

Origin of Product

United States

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